molecular formula C7H14Cl2N4O B2692439 (5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride CAS No. 2243509-32-0

(5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride

Cat. No. B2692439
CAS RN: 2243509-32-0
M. Wt: 241.12
InChI Key: MLBIMMQZVYXIFS-UHFFFAOYSA-N
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Description

(5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride, also known as 'POA' is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. POA is a synthetic compound that belongs to the class of oxadiazoles and has a pyrrolidine ring attached to it. In

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The five-membered pyrrolidine ring is widely used by medicinal chemists to design compounds for treating human diseases. Key features of this scaffold include:

Selective Kinase Inhibition

Researchers have synthesized pyrrolidine derivatives as kinase inhibitors. For instance, compounds containing the pyrrolidine ring showed nanomolar activity against CK1γ and CK1ε, suggesting their potential in kinase inhibition .

Selective Androgen Receptor Modulators (SARMs)

Modification of the pyrrolidine scaffold led to the development of selective androgen receptor modulators (SARMs). Researchers optimized the structure of 4-(pyrrolidin-1-yl)benzonitrile derivatives for improved pharmacokinetic profiles .

Energetic Materials

The compound (5-Iminio-4,5-dihydro-1,3,4-oxadiazol-2-yl)tetrazol-1-ide represents a novel dual-ion energetic material. Its low mechanical sensitivity and high gas volume after explosion make it a promising candidate for energetic applications .

Atropisomerism and Stereoselective Synthesis

Optically pure forms of pyrrolidin-2-one derivatives have been prepared using stereoselective methods. These compounds exhibit interesting atropisomerism and may find applications in asymmetric synthesis .

properties

IUPAC Name

(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c8-5-6-9-10-7(12-6)11-3-1-2-4-11;;/h1-5,8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBIMMQZVYXIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(O2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methanamine;dihydrochloride

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